(3aS,4S,6aR)-Biotin-PEG4-Alkyne
Description
The Strategic Role of Biotinylation in Affinity-Based Applications
Biotinylation is the process of covalently attaching biotin (B1667282), a naturally occurring vitamin, to a molecule of interest. lumiprobe.comvectorlabs.com This technique is a cornerstone of affinity-based applications due to the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin. lumiprobe.comvectorlabs.commedchemexpress.comchemrxiv.org This high-affinity interaction, with a dissociation constant (Kd) in the order of 10⁻¹⁵ M, allows for the highly efficient capture and purification of biotinylated molecules from complex mixtures. lumiprobe.commedchemexpress.com The strength of this bond enables stringent washing conditions during purification, thereby minimizing non-specific binding and leading to highly purified samples. lumiprobe.comvectorlabs.com
Poly(ethylene glycol) (PEG) Linkers: Design Principles and Biological Impact
Poly(ethylene glycol) (PEG) linkers are frequently incorporated into bioconjugates to improve their physicochemical properties. biochempeg.commedchemexpress.comsigmaaldrich.com These flexible, hydrophilic spacers enhance the aqueous solubility of often hydrophobic biomolecules and reduce aggregation. biochempeg.commedchemexpress.comsigmaaldrich.comiris-biotech.de The PEG chain in Biotin-PEG4-Alkyne consists of four ethylene glycol units, providing a spacer arm that mitigates steric hindrance between the biotin tag and the target biomolecule. vectorlabs.com This spatial separation ensures that both the biotin and the alkyne moieties are accessible for their respective interactions. Furthermore, PEGylation is known to be biocompatible and can reduce the immunogenicity of the conjugated molecule. sigmaaldrich.com
Terminal Alkyne Functionality: A Cornerstone of Click Chemistry in Bioconjugation
The terminal alkyne group is a key component for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. clinisciences.com Specifically, the terminal alkyne participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of a click reaction. clinisciences.comthermofisher.com This reaction forms a stable triazole linkage with an azide-functionalized molecule. iris-biotech.de The CuAAC reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for bioconjugation applications. clinisciences.com
Historical Trajectory and Evolving Significance of Biotin-PEG4-Alkyne
The development of Biotin-PEG4-Alkyne is a culmination of advancements in several key areas of chemical biology. The discovery and characterization of the high-affinity biotin-avidin interaction laid the groundwork for its use as a powerful affinity tag. The advent of bioorthogonal chemistry, particularly the development of the CuAAC click reaction, provided a robust and specific method for labeling biomolecules in living systems. The recognition of the beneficial properties of PEG linkers in bioconjugation led to their incorporation to improve the performance of chemical probes. The synthesis of Biotin-PEG4-Alkyne brought these three elements together in a single, versatile reagent. Its evolving significance lies in its widespread adoption for a variety of applications, including proteomics, glycomics, and drug discovery, enabling researchers to dissect complex biological processes with increasing sophistication.
Detailed Research Findings
The utility of Biotin-PEG4-Alkyne is demonstrated in a wide array of research applications. It is frequently employed in chemoproteomic workflows for the identification and quantification of newly synthesized proteins, post-translationally modified proteins, and the targets of bioactive small molecules.
A common application is in combination with metabolic labeling. Cells are treated with a bioorthogonal amino acid or sugar analog containing an azide (B81097) group. This azide-modified biomolecule is incorporated into newly synthesized proteins or glycans. Following cell lysis, Biotin-PEG4-Alkyne is "clicked" onto the azide-modified biomolecules. The resulting biotinylated proteins or glycans can then be enriched using streptavidin-coated beads and subsequently identified and quantified by mass spectrometry.
| Research Area | Application | Methodology | Outcome |
|---|---|---|---|
| Chemoproteomics | Identification of newly synthesized proteins | Metabolic labeling with an azide-containing amino acid analog, followed by click reaction with Biotin-PEG4-Alkyne and streptavidin affinity purification. | Quantification of changes in protein synthesis under different cellular conditions. |
| Glycobiology | Profiling of O-GlcNAcylated proteins | Enzymatic labeling of O-GlcNAc residues with an azide-modified galactose, followed by click reaction with Biotin-PEG4-Alkyne and enrichment. | Identification of hundreds of O-GlcNAcylated proteins and their sites of modification. |
| Drug Discovery | Target identification of covalent inhibitors | Synthesis of an inhibitor with an azide handle, treatment of cells, click reaction with Biotin-PEG4-Alkyne, and affinity purification of the inhibitor-protein complex. | Identification of the specific protein targets of the covalent inhibitor. |
| Activity-Based Protein Profiling (ABPP) | Profiling of enzyme activities | Use of an azide-containing activity-based probe that covalently modifies the active site of a specific class of enzymes, followed by click reaction with Biotin-PEG4-Alkyne and enrichment. | Identification of active enzymes in a complex proteome and assessment of changes in their activity. |
Structure
2D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h1,17-18,20H,3-16H2,(H,22,25)(H2,23,24,26)/t17-,18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMJWNZZFUDLKQ-BJLQDIEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601109744 | |
| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262681-31-1 | |
| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262681-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Fundamental Methodologies Employing Biotin Peg4 Alkyne
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin-PEG4-Alkyne
The most prominent application of Biotin-PEG4-Alkyne is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a premier example of click chemistry, allowing for the efficient and specific covalent linkage of the alkyne group on the biotin (B1667282) probe to an azide-modified target molecule, forming a stable triazole ring. sigmaaldrich.com
Reaction Kinetics and Catalytic Mechanisms of CuAAC
The CuAAC reaction exhibits a remarkable rate acceleration of up to 10⁸ compared to the uncatalyzed version. organic-chemistry.org The mechanism, while seemingly straightforward, involves a complex catalytic cycle with multiple steps. nih.gov
Quantum mechanical studies suggest the following pathway:
Formation of Copper-Acetylide: The cycle is initiated by the coordination of a Cu(I) ion to the terminal alkyne of Biotin-PEG4-Alkyne. This interaction significantly lowers the pKa of the alkyne's terminal proton, facilitating its removal and the formation of a copper-acetylide intermediate. itu.edu.tr
Azide (B81097) Coordination and Cycloaddition: The azide-containing molecule then coordinates with the copper-acetylide complex. This brings the two reactive partners into close proximity, enabling a cycloaddition reaction that forms a six-membered cupracycle intermediate. nih.gov
Rearrangement and Product Release: This intermediate is unstable and rapidly rearranges to form the final, stable 1,4-disubstituted triazole product. The Cu(I) catalyst is regenerated in the process, allowing it to participate in further catalytic cycles. itu.edu.trnih.gov
Computational and experimental evidence indicates that the mechanism can be more intricate, potentially involving dinuclear or even larger copper-acetylide clusters that act as the catalytically active species, which can influence the reaction's kinetic behavior. nih.govitu.edu.tr
Optimization Parameters for Biotin-PEG4-Alkyne Conjugation Efficiency
To achieve high yields and maintain the integrity of biological samples, several parameters of the CuAAC reaction must be carefully optimized. plos.org
| Parameter | Consideration | Optimized Condition Examples |
| Copper Source & Reductant | Cu(I) is the active catalyst but is prone to oxidation. Cu(II) salts (e.g., CuSO₄) are often used with a reducing agent to generate Cu(I) in situ. | 100 µM CuSO₄ with 1-5 mM Sodium Ascorbate. nih.govjenabioscience.com |
| Solvents | The reaction is tolerant of many solvents, including water. Organic co-solvents (e.g., DMSO, DMF) can improve the solubility of hydrophobic reactants. | Aqueous buffers (e.g., phosphate (B84403) buffer, pH 7-8) are common. 10-30% DMSO can be added if needed. plos.org |
| Ligands | Crucial for stabilizing Cu(I), accelerating the reaction, and reducing cytotoxicity. The choice of ligand is critical. | 5:1 ligand-to-copper ratio (e.g., 500 µM ligand to 100 µM CuSO₄) is often used to protect biomolecules. jenabioscience.comresearchgate.net |
| pH and Temperature | The reaction is robust across a wide pH range (4-12) and various temperatures. | Typically performed at room temperature and physiological pH (7.4) for bioconjugation. organic-chemistry.orgnih.gov Modest heating can sometimes overcome issues of catalyst sequestration. nih.gov |
| Concentrations | Reactant concentrations affect reaction rates. | Biotin-PEG4-Alkyne is often used in slight excess relative to the azide-modified biomolecule. |
This table is interactive. Users can sort and filter the data based on the parameters.
Impact of Ligand Systems on CuAAC Biocompatibility and Yield
The choice of the copper-chelating ligand is arguably the most critical factor for successful bioconjugation using CuAAC, directly impacting both the reaction's efficiency and its compatibility with biological systems.
Biocompatibility: A primary drawback of CuAAC for in vivo applications is the cytotoxicity of copper ions, which can generate reactive oxygen species (ROS) that damage proteins, DNA, and other cellular components. nih.govnih.gov Polytriazole ligands have been developed to chelate the copper, stabilizing the Cu(I) state and acting as sacrificial reductants, thereby protecting sensitive biomolecules from oxidative damage. jenabioscience.comresearchgate.net Water-soluble ligands like THPTA and BTTES are particularly effective as they are less likely to cross cell membranes, reducing intracellular toxicity. iris-biotech.debiorxiv.org
Yield and Kinetics: Ligands dramatically accelerate the CuAAC reaction. nih.gov A comparative study of common ligands found that newer-generation ligands like BTTAA and BTTES showed the highest activity in accelerating the reaction, followed by THPTA, with the more traditional, water-insoluble TBTA showing the lowest activity in aqueous media. nih.govmdpi.com The superior performance of water-soluble ligands like THPTA over TBTA is often attributed to better solubility in the aqueous buffers used for bioconjugation, preventing catalyst precipitation and ensuring its availability. researchgate.netjenabioscience.com This allows for efficient conjugation even at low micromolar concentrations of reactants. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Relation to Biotin-Alkyne Probes
To overcome the inherent toxicity of the copper catalyst, a copper-free version of the azide-alkyne cycloaddition was developed, known as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, designed for use within living systems. nih.govmagtech.com.cn
Principles of Copper-Free Bioorthogonal Labeling for Cellular Systems
The central principle of SPAAC is the use of a cyclic alkyne, typically a cyclooctyne, instead of a terminal alkyne like that in Biotin-PEG4-Alkyne. nih.govrsc.org The bonds of the eight-membered ring bend the normally linear alkyne C-C≡C-C bond angle, creating significant ring strain (approximately 18 kcal/mol). nih.gov This stored energy lowers the activation barrier for the [3+2] cycloaddition reaction with an azide. The release of this ring strain provides the thermodynamic driving force for the reaction, completely obviating the need for a catalyst. magtech.com.cn
This catalyst-free nature makes SPAAC highly biocompatible and ideal for labeling biomolecules on and inside living cells without interfering with native biological processes. nih.gov To improve the reaction kinetics, which were initially slower than CuAAC, several generations of cyclooctynes have been engineered, including DBCO (dibenzocyclooctyne), DIBO (dibenzocyclooctyne), and BCN (bicyclo[6.1.0]nonyne), each with progressively faster reaction rates. researchgate.netnih.gov
Comparative Evaluation of Biotin-PEG4-Alkyne (CuAAC) Versus SPAAC-Compatible Biotin Probes (e.g., DBCO-PEG4-Biotin)
The choice between CuAAC with Biotin-PEG4-Alkyne and SPAAC with a probe like DBCO-PEG4-Biotin depends entirely on the specific application. baseclick.eu Each methodology offers a distinct set of advantages and disadvantages.
| Feature | CuAAC (with Biotin-PEG4-Alkyne) | SPAAC (with DBCO-PEG4-Biotin) |
| Catalyst | Requires Cu(I) catalyst. | Copper-free; driven by ring strain. |
| Biocompatibility | Limited in living systems due to copper cytotoxicity. Requires protective ligands. nih.gov | Excellent. The preferred method for live-cell and in vivo labeling. nih.govinterchim.fr |
| Reaction Rate | Very fast with optimized ligand systems (e.g., BTTAA, BTTES). nih.gov | Kinetics have improved significantly with newer cyclooctynes (e.g., DBCO, BCN), approaching CuAAC rates. researchgate.netresearchgate.netalfa-chemistry.com |
| Specificity & Yield | Can provide higher labeling efficiency and better accuracy in some applications, such as proteomics. nih.govnih.govscispace.com | May exhibit off-target reactivity with thiols, leading to higher background in some proteomic studies. nih.govscispace.com |
| Reagents | Uses simple, stable terminal alkynes. | Requires more complex, synthetically challenging strained cyclooctynes. |
| Primary Application | In vitro bioconjugation, materials science, surface labeling, chemical proteomics. nih.govresearchgate.net | Live-cell imaging, in vivo studies, labeling of sensitive biological systems. baseclick.eu |
This table is interactive. Users can sort and filter the data based on the features.
In a direct comparative study for O-GlcNAc proteomics, researchers found that the CuAAC method using a biotin-alkyne probe identified 229 potential proteins, whereas the SPAAC method with a Biotin-DIBO-Alkyne probe identified 188 proteins, with 114 overlapping. nih.govmdpi.com The study concluded that CuAAC demonstrated higher protein identification and better accuracy in this context, though it was noted that the two methods could be used as complementary tools. nih.govnih.govscispace.com
Advanced Bioconjugation Applications of Biotin Peg4 Alkyne
Covalent Labeling of Proteins and Peptides
The ability to covalently attach biotin (B1667282) to proteins and peptides with high specificity is crucial for a multitude of applications, from proteomic analysis to the development of targeted therapeutics. Biotin-PEG4-Alkyne, in conjunction with bioorthogonal chemistry, offers a powerful platform for achieving precise control over the labeling process.
Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) for Proteome Analysis
Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) is a powerful technique for identifying newly synthesized proteins within a complex biological system. This method involves the metabolic incorporation of a noncanonical amino acid containing a bioorthogonal handle, such as an azide (B81097) or alkyne, into proteins. These tagged proteins can then be selectively reacted with a complementary probe for visualization or enrichment.
In a typical BONCAT workflow, cells or organisms are cultured in the presence of an azide-bearing noncanonical amino acid, such as L-azidohomoalanine (AHA), which is incorporated into newly synthesized proteins in place of methionine. Following cell lysis, the azide-tagged proteome is reacted with an alkyne-containing probe, such as Biotin-PEG4-Alkyne, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry. vectorlabs.com This reaction forms a stable triazole linkage, covalently attaching the biotin moiety to the newly synthesized proteins. vectorlabs.com The biotinylated proteins can then be enriched using streptavidin-coated beads for subsequent identification and quantification by mass spectrometry. The hydrophilic PEG4 spacer in Biotin-PEG4-Alkyne enhances the solubility of the reagent and reduces steric hindrance, facilitating efficient capture by streptavidin. lumiprobe.com
The choice between a cleavable and an uncleavable biotin-alkyne tag can significantly impact the efficiency and sensitivity of proteomic enrichment in BONCAT experiments. While uncleavable tags like Biotin-PEG4-Alkyne provide a stable linkage for protein capture, the strong interaction between biotin and streptavidin can make the elution of biotinylated peptides for mass spectrometry analysis challenging.
Recent studies have compared the performance of uncleavable Biotin-PEG4-Alkyne with cleavable biotin-alkyne tags, such as those containing a disulfide or a dialkoxydiphenylsilane (DADPS) linker. Research has shown that the use of an acid-cleavable DADPS-biotin-alkyne tag can significantly improve the identification and quantification of newly synthesized proteins compared to an uncleavable tag. In one study, the cleavable tag resulted in the identification of over 50% more proteins than the uncleavable counterpart. This enhanced performance is attributed to more efficient elution of the captured peptides, leading to higher yields and improved detection by mass spectrometry.
| Tag Type | Linker | Cleavage Condition | Relative Protein Identifications |
| Uncleavable | PEG4 | None | Baseline |
| Cleavable | DADPS | Acidic | >150% |
Table 1: Comparison of Uncleavable and Cleavable Biotin-Alkyne Tags in BONCAT. This table illustrates the relative improvement in protein identifications when using a cleavable DADPS-biotin-alkyne tag compared to an uncleavable tag like Biotin-PEG4-Alkyne in a BONCAT workflow.
Site-Specific Biotinylation Strategies for Protein Functionalization
Site-specific biotinylation offers precise control over the location of the biotin label on a protein, which is critical for preserving protein function and for applications requiring defined orientation, such as in protein microarrays and biosensors. Biotin-PEG4-Alkyne is a key reagent in achieving such specificity through bioorthogonal chemistry.
One common strategy involves the genetic encoding of a noncanonical amino acid with an azide group at a specific site within the protein of interest. This azide-modified protein can then be selectively reacted with Biotin-PEG4-Alkyne via the CuAAC reaction, resulting in biotinylation at the desired location. sigmaaldrich.com This method ensures a homogenous population of labeled proteins with a single biotin tag at a predetermined position.
Alternatively, enzymatic methods can be employed to introduce a bioorthogonal handle onto a protein. For instance, enzymes like formylglycine-generating enzyme (FGE) can be used to convert a specific cysteine residue into a formylglycine, which contains an aldehyde group. This aldehyde can then be reacted with an azide-bearing linker, followed by a click reaction with Biotin-PEG4-Alkyne. nih.gov Another approach utilizes microbial transglutaminase to site-specifically incorporate an azide-containing amine substrate onto a glutamine residue. The introduced azide is then available for conjugation with Biotin-PEG4-Alkyne. nih.gov A 2020 study by Bernardim et al. demonstrated the precise installation of diazo-tagged side-chains on proteins, which can then be used for site-specific labeling, highlighting the advancements in achieving controlled protein functionalization. vectorlabs.com
Elucidation of Protein-Protein Interactions via Biotin-PEG4-Alkyne Proximity Labeling
Proximity labeling techniques are powerful tools for identifying weak and transient protein-protein interactions in their native cellular environment. These methods utilize an enzyme fused to a protein of interest that generates reactive species to label neighboring proteins with a tag, typically biotin.
While traditional proximity labeling methods like BioID (biotin identification) use a promiscuous biotin ligase to directly attach biotin to proximal proteins, the principles of bioorthogonal chemistry can be integrated to enhance these workflows. addgene.org In such a scenario, a modified enzyme could be engineered to generate a reactive species that installs an azide group onto nearby proteins. Subsequently, the cells would be lysed, and the azide-labeled proteins could be reacted with Biotin-PEG4-Alkyne through a click reaction. This two-step approach could offer greater control and potentially reduce background labeling.
Another proximity labeling technique, APEX (engineered ascorbate peroxidase), uses hydrogen peroxide to generate biotin-phenoxyl radicals from a biotin-phenol substrate, which then covalently label nearby proteins. addgene.org While Biotin-PEG4-Alkyne is not directly used in the standard APEX protocol, the versatility of click chemistry opens up possibilities for developing novel proximity labeling probes that incorporate an alkyne handle for subsequent biotinylation with an azide-biotin reagent, or vice versa. The use of Biotin-PEG4-Alkyne in such modified proximity labeling strategies would allow for the efficient enrichment of interacting partners for mass spectrometry-based identification, thereby expanding our understanding of protein interaction networks. nih.gov
Functionalization of Oligonucleotides and Nucleic Acids
The ability to attach biotin to oligonucleotides and nucleic acids is essential for a wide range of molecular biology applications, including DNA and RNA pull-down assays, in situ hybridization, and the construction of nucleic acid-based diagnostics. Biotin-PEG4-Alkyne, through click chemistry, provides a highly efficient and specific method for the functionalization of these biomolecules.
Conjugation to Small Molecules and Ligands for Enhanced Functionality
Biotin-PEG4-Alkyne is a specialized bioconjugation reagent that facilitates the labeling of azide-containing molecules and biomolecules through a copper-catalyzed 1,3-dipolar cycloaddition, a process commonly known as "click chemistry". sigmaaldrich.comlumiprobe.com This reaction forms a stable triazole linkage, effectively introducing a biotin moiety into the target molecule. sigmaaldrich.com The reagent is structured with three key components: a terminal alkyne group for the click reaction, a biotin molecule for high-affinity binding to streptavidin or avidin (B1170675), and a hydrophilic tetraethylene glycol (PEG4) spacer. vectorlabs.combroadpharm.com This PEG4 linker is crucial as it is long, flexible, and enhances aqueous solubility, which helps to minimize steric hindrance during the binding of the biotin to avidin molecules. lumiprobe.comvectorlabs.com
A significant application of Biotin-PEG4-Alkyne is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules that typically consist of two different ligands connected by a linker. medchemexpress.com One ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein. Biotin-PEG4-Alkyne can serve as a component of the linker in PROTAC synthesis, utilizing its reactive alkyne group to connect with an azide-modified ligand via click chemistry. medchemexpress.com This modular approach is central to chemical biology and drug discovery for creating complex, functionalized molecules. biochempeg.com
| Feature | Description | Function in Conjugation |
| Terminal Alkyne | A reactive functional group containing a carbon-carbon triple bond. | Reacts with azide-modified small molecules or ligands via copper-catalyzed click chemistry to form a stable triazole bond. sigmaaldrich.commedchemexpress.com |
| Biotin Moiety | A high-affinity ligand for streptavidin and avidin proteins. | Enables detection, purification, or immobilization of the conjugated small molecule through the strong biotin-streptavidin interaction. lumiprobe.combroadpharm.com |
| PEG4 Linker | A hydrophilic spacer arm made of four repeating ethylene glycol units. | Increases aqueous solubility, provides a flexible connection, and reduces steric hindrance between the conjugated molecule and streptavidin. lumiprobe.comvectorlabs.com |
Surface Modification and Nanoparticle Functionalization
The unique properties of Biotin-PEG4-Alkyne make it a valuable tool for modifying surfaces and functionalizing nanoparticles. broadpharm.combiochempeg.com The alkyne group allows for covalent attachment to azide-functionalized surfaces or nanoparticles through the robust click chemistry reaction. Once attached, the exposed biotin moiety can serve as a high-affinity capture point for streptavidin-conjugated molecules, enabling the controlled assembly of biomolecular structures on a surface. This strategy is employed in nanotechnology, materials science, and medical research. biochempeg.com
Recent studies have demonstrated the advantages of using alkyne derivatives for the surface functionalization of gold nanoparticles (AuNPs). figshare.com This method offers a robust alternative to traditional thiol-based chemistry, providing high conjugation efficiency and long-term stability. figshare.com By attaching alkynylated biotin derivatives to AuNPs, researchers can create versatile probes for various bioassays. figshare.com
Engineering of Advanced Drug Delivery Systems
Biotin-PEG4-Alkyne is integral to the development of advanced drug delivery systems, particularly those utilizing nanoparticles. biochempeg.com The functionalization of nanoparticles with this reagent imparts several beneficial characteristics. The biotin component acts as a targeting ligand, leveraging the overexpression of biotin receptors on the surface of many cancer cells to guide the drug carrier to the tumor site. The hydrophilic PEG4 spacer enhances the solubility and stability of the nanoparticle construct in aqueous environments. broadpharm.combiochempeg.com
Novel nanoparticle probes linked with Biotin-PEG have been synthesized for the detection of both proteins and nucleic acids. nih.gov In these systems, gold nanoparticles are functionalized with a Biotin-PEG linker. nih.gov This allows the nanoparticles to act as universal constructs that can bind to streptavidin, which in turn can be used to detect biotinylated biomolecules captured on a microarray surface. nih.gov The sensitivity of such systems can be tuned, demonstrating the high degree of tailorability that Biotin-PEG linkers provide in designing diagnostic and potentially therapeutic platforms. nih.gov
| Component | Role in Drug Delivery System | Key Benefit |
| Nanoparticle Core (e.g., Gold) | Serves as the carrier for therapeutic agents or diagnostic probes. | Provides a stable scaffold for functionalization. |
| Biotin-PEG4-Alkyne | Acts as a surface functionalization agent. | Covalently attaches to the nanoparticle surface via its alkyne group (if the surface is azide-modified). |
| PEG4 Linker | Extends from the nanoparticle surface into the surrounding medium. | Improves aqueous solubility and can help reduce non-specific protein binding. lumiprobe.combroadpharm.com |
| Biotin Moiety | Exposed at the terminus of the linker. | Functions as a targeting ligand for cells overexpressing biotin receptors or as an anchor for streptavidin-based assemblies. rsc.org |
Fabrication of Biosensing Platforms and Material Surfaces
The fabrication of sensitive and specific biosensing platforms relies on the stable immobilization of biorecognition molecules onto a surface. The strong and highly specific interaction between biotin and avidin/streptavidin is one of the most reliable noncovalent interactions used for this purpose in biotechnology and diagnostics. rsc.orgnih.gov Biotin-PEG4-Alkyne facilitates the creation of such surfaces by allowing for the covalent attachment of biotin to a material, which can then be used to capture streptavidin-conjugated probes or other biomolecules.
This approach has been successfully applied to create biosensors based on functionalized gold nanoparticles. figshare.com In one study, alkynylated biotin was attached to the surface of AuNPs. These functionalized nanoparticles were then used for the sensitive detection of streptavidin, demonstrating their utility as a sensing platform. figshare.com The conversion of biological recognition events into measurable signals, such as changes in current or voltage, is the foundation of electrochemical biosensors, a field where biotin-avidin interactions are commonly used. rsc.orgnih.gov
For advanced applications like high-density microarrays and multiplexed biosensors, it is often necessary to deposit biomolecules in a precise, spatially controlled manner. Photopatterning techniques enable this level of control. Research has shown that Biotin-PEG4-Alkyne can be used to develop photopatternable protein materials. celluars.com
In this method, Biotin-PEG4-Alkyne is reacted with a silk fibroin protein that has been genetically modified to include 4-azidophenylalanine (AzPhe). celluars.com The reaction proceeds via a bioorthogonal azide-alkyne cycloaddition, covalently linking the biotin reagent to the protein backbone. celluars.com This process allows for the creation of surfaces where the density and location of biotin can be controlled with light, enabling the subsequent patterned immobilization of streptavidin-linked molecules.
| Step | Process | Compound/Material | Purpose |
| 1 | Protein Modification | 4-azidophenylalanine (AzPhe) Silk Fibroin | Creates a protein scaffold with azide groups available for reaction. celluars.com |
| 2 | Bioorthogonal Conjugation | Biotin-PEG4-Alkyne | The alkyne group reacts with the azide on the silk fibroin to attach the biotin moiety. celluars.com |
| 3 | Photopatterning | Light Source | Used to control the spatial location of the conjugation reaction (details of the specific light-activation step are part of the broader photopatterning method). |
| 4 | Surface Application | Biotinylated Silk Fibroin | Creates a material surface with precisely located biotin molecules for patterned bio-assays. celluars.com |
Biotin Peg4 Alkyne in Quantitative Proteomic Research
High-Affinity Enrichment and Isolation of Biotinylated Biomolecules
The ability to isolate specific proteins from a complex cellular mixture is fundamental to proteomic research. Biotin-PEG4-Alkyne facilitates this through an affinity-based purification system that leverages the remarkably strong and specific interaction between biotin (B1667282) and streptavidin.
The interaction between biotin (Vitamin B7) and the protein streptavidin, isolated from Streptomyces avidinii, is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. upenn.edu This bond is rapid to form and highly resistant to changes in pH, temperature, and denaturing agents. sigmaaldrich.com
Streptavidin is a tetrameric protein, meaning it has four identical subunits, each capable of binding one biotin molecule. upenn.edusigmaaldrich.com This multivalency is exploited in affinity purification. nih.gov Typically, streptavidin is immobilized on a solid support, such as agarose (B213101) or magnetic beads. sigmaaldrich.comnih.gov When a cell lysate containing proteins labeled with Biotin-PEG4-Alkyne is passed over these beads, the biotin portion of the probe binds tightly to the immobilized streptavidin. This effectively captures the labeled proteins, while unlabeled proteins are washed away. upenn.edunih.gov The high specificity and strength of this interaction allow for extensive washing under stringent conditions, which significantly reduces background noise from non-specifically bound proteins. rockefeller.edu
The very strength of the streptavidin-biotin bond presents a significant challenge for recovering the captured biomolecules. Elution often requires harsh, denaturing conditions that can be incompatible with downstream analyses. sigmaaldrich.comnih.gov Common methods include boiling the beads in a buffer containing sodium dodecyl sulfate (B86663) (SDS). sigmaaldrich.comresearchgate.net However, researchers have developed several strategies to achieve more efficient and milder elution.
One common alternative is competitive elution, where a high concentration of free biotin is used to displace the biotinylated proteins from the streptavidin beads. nih.govnih.gov This method is often enhanced by heating. For example, studies have shown that heating samples at 95°C for 5 minutes in the presence of 25 mM biotin effectively elutes bound proteins. nih.gov The presence of detergents like SDS during the initial incubation with streptavidin beads has also been found to be critical for effective elution later on. nih.govnih.gov
Another approach is on-bead digestion, where the captured proteins are enzymatically digested (e.g., with trypsin) directly on the beads. rockefeller.eduresearchgate.net The resulting peptides are then released, leaving the biotinylated peptide still attached to the bead. researchgate.net While this avoids harsh elution conditions, it can lead to contamination of the sample with peptides from the streptavidin protein itself. researchgate.net To circumvent this, some protocols perform the digestion before the enrichment step, a strategy known as "Direct Detection of Biotin-containing Tags" (DiDBiT), which enriches for the biotinylated peptides rather than the whole proteins. acs.orgnih.gov
Finally, the use of modified or engineered versions of avidin (B1170675), such as monomeric avidin or cleavable biotin probes, can facilitate easier elution under milder conditions. nih.govresearchgate.net For instance, acid-cleavable linkers incorporated into the biotin probe allow for release of the captured molecule under acidic conditions. nih.gov
| Elution Method | Principle | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Harsh Denaturation | Disrupts the streptavidin-biotin interaction | Boiling in SDS-containing buffer nih.govresearchgate.net | Effective at releasing bound molecules | Denatures proteins, incompatible with many downstream applications nih.gov |
| Competitive Elution | Excess free biotin competes for binding sites | High concentration of free biotin (e.g., 25 mM) with heat (e.g., 95°C) nih.gov | Milder than harsh denaturation | May not be fully quantitative; requires optimization nih.gov |
| On-Bead Digestion | Proteins are digested while bound to beads | Enzymatic digestion (e.g., trypsin) rockefeller.edu | Avoids protein elution issues | Contamination with streptavidin peptides; biotinylated peptides remain bound researchgate.net |
| Cleavable Linkers | A chemically labile bond in the probe is broken | Acid, light, or reducing agents, depending on the linker nih.gov | Mild and specific release | Requires synthesis of specialized probes |
Mass Spectrometry-Based Characterization of Biotin-PEG4-Alkyne Conjugates
Following enrichment, mass spectrometry (MS) is the primary tool used to identify and quantify the proteins that were labeled with Biotin-PEG4-Alkyne. acs.org
In a typical proteomics workflow, the enriched proteins are digested into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). nih.govchemrxiv.org The mass spectrometer measures the mass-to-charge ratio of the peptides. The presence of the Biotin-PEG4-Alkyne tag adds a specific, known mass to the modified peptide. acs.orgresearchgate.net For example, when used to tag the noncanonical amino acid azidohomoalanine (AHA), the modification results in a mass addition of 523.2749 Da. nih.govresearchgate.net
During data analysis, search algorithms are configured to look for this specific mass shift on potential amino acid residues (e.g., on methionine residues when using AHA). nih.govresearchgate.net The MS/MS spectra, which show the fragmentation pattern of a peptide, are then used to determine the exact amino acid sequence and confirm the identity of the protein from which it originated. chemrxiv.org The "Direct Detection of Biotin-containing Tags" (DiDBiT) strategy, which enriches biotinylated peptides after protein digestion, has been shown to significantly improve the detection and identification of biotin-tagged proteins compared to traditional methods that enrich proteins before digestion. acs.orgnih.govnih.gov This approach reduces sample complexity and increases the yield of enriched peptides, leading to higher confidence in protein identification. nih.gov
Biotin-PEG4-Alkyne is integral to quantitative proteomic strategies like Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT). nih.gov BONCAT allows for the specific labeling of newly synthesized proteins by introducing a non-canonical amino acid (e.g., azidohomoalanine, AHA) into cell culture or in vivo. nih.govjneurosci.org The azide (B81097) group on AHA is then reacted with the alkyne group on Biotin-PEG4-Alkyne via a copper-catalyzed click reaction, effectively biotinylating only the proteins synthesized during the labeling period. jneurosci.org
For quantitative comparisons between different samples (e.g., treated vs. untreated cells), BONCAT can be combined with stable isotope labeling. In this approach, known as Quantitative BONCAT (QBONCAT), heavy and light isotope-labeled versions of the biotin-alkyne probe are used to tag proteins from different samples. jneurosci.org After enrichment, the samples are combined, and the relative abundance of a given peptide from each sample can be determined by the intensity ratio of its "heavy" and "light" forms in the mass spectrometer. jneurosci.org
Recent studies have also compared the performance of non-cleavable probes like Biotin-PEG4-Alkyne with acid-cleavable versions. One study found that a cleavable biotin-alkyne (DADPS) identified and quantified more than double the number of peptides compared to an uncleavable biotin-alkyne in a BONCAT experiment combined with Tandem Mass Tag (TMT) quantification. biorxiv.orgnih.govproteomexchange.org This suggests that the choice of biotin-alkyne probe can significantly impact the sensitivity and depth of quantitative proteomic analyses. biorxiv.org
| Technique | Description | Role of Biotin-PEG4-Alkyne | Key Findings/Application |
|---|---|---|---|
| BONCAT | Metabolic labeling with a non-canonical amino acid (e.g., AHA) to tag newly synthesized proteins. nih.gov | The alkyne group "clicks" to the azide on the amino acid, attaching the biotin tag for enrichment. jneurosci.org | Allows for the specific analysis of the newly synthesized proteome in response to stimuli. nih.gov |
| QBONCAT | Quantitative BONCAT using stable isotope-labeled versions of the biotin-alkyne probe. jneurosci.org | "Heavy" and "light" versions of the probe are used to differentially label samples for relative quantification by MS. jneurosci.org | Used to identify changes in protein synthesis rates after optic nerve injury. jneurosci.org |
| DiDBiT | Direct Detection of Biotin-containing Tags; enriches for biotinylated peptides after protein digestion. acs.orgnih.gov | Serves as the affinity handle for peptide enrichment. | Improves detection of biotinylated peptides by over 20-fold compared to conventional protein-level enrichment. nih.govnih.gov |
| Cleavable Probes | Biotin-alkyne probes with a linker that can be cleaved (e.g., by acid). nih.gov | Compared against non-cleavable probes like Biotin-PEG4-Alkyne to optimize workflows. | Acid-cleavable DADPS probe identified significantly more peptides than non-cleavable probes in a TMT-based quantitative study. biorxiv.orgnih.gov |
Investigation of Post-Translational Modifications through Bioorthogonal Tagging
Post-translational modifications (PTMs) are crucial for regulating protein function, and their study is a major focus of proteomics. Bioorthogonal tagging provides a powerful method for investigating PTMs. nih.gov This strategy involves introducing a substrate for a specific PTM that has been chemically modified to contain a bioorthogonal handle, such as an alkyne or an azide group. nih.govnih.gov
Once this modified substrate is incorporated into proteins by the cell's natural machinery, the alkyne or azide handle serves as a point of attachment for a probe like Biotin-PEG4-Alkyne. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is then used to covalently attach the biotin probe to the modified proteins. biorxiv.org This allows for the selective enrichment and subsequent mass spectrometric analysis of proteins bearing the specific PTM of interest. nih.gov This two-step labeling approach has been successfully applied to study various PTMs, including protein lipidation (e.g., fatty acylation) and glycosylation. nih.govbiorxiv.org The small, non-disruptive nature of the alkyne handle allows for efficient metabolic incorporation, enabling the profiling of PTMs in living cells. nih.gov
Proximity Biotinylation for Mapping Subcellular Proteomes (e.g., APEX2 Applications)
Proximity biotinylation has emerged as a powerful and indispensable technique in quantitative proteomics for mapping the protein architecture of living cells with high spatial and temporal resolution. biorxiv.orgspringernature.com This method allows for the identification of proteins within specific subcellular compartments or as part of dynamic protein complexes. researchgate.net A leading technology in this field is the use of the engineered enzyme Ascorbate Peroxidase 2 (APEX2), which, when fused to a protein of interest, can map its proteomic environment with a precision of approximately 20 nanometers. biorxiv.orgbiorxiv.org
The core principle of APEX2-mediated proximity labeling involves genetically targeting the APEX2 enzyme to a specific subcellular location by fusing it to a resident protein or a localization signal. springernature.combiorxiv.org In the presence of its substrates, the enzyme generates highly reactive, short-lived radicals that covalently "tag" neighboring endogenous proteins. These tagged proteins can then be isolated and identified using mass spectrometry. springernature.com
Initially, the standard protocol for APEX2 labeling utilized biotin-phenol as the primary substrate. researchgate.netspringernature.com Upon addition of a brief pulse (e.g., 1 minute) of hydrogen peroxide (H₂O₂), the APEX2 enzyme catalyzes the oxidation of biotin-phenol into a biotin-phenoxyl radical. nih.gov This radical species has a very short half-life (<1 ms), ensuring that it only reacts with and attaches biotin to electron-rich amino acid residues (like tyrosine) on proteins in its immediate vicinity before being quenched. nih.gov The resulting biotinylated proteome is then captured using streptavidin affinity purification for subsequent analysis. springernature.com This method has been successfully used to map the proteomes of various cellular compartments, including mitochondria, the primary cilium, and neuronal compartments. biorxiv.orgnsf.gov
To overcome certain limitations of biotin-phenol, such as suboptimal water solubility and poor permeability across the cell walls of organisms like yeast, a more versatile two-step approach involving click chemistry was developed. researchgate.netnih.gov This advanced method utilizes a modified substrate, Alkyne-Phenol (Alk-Ph), where the bulky biotin group is replaced with a small, bioorthogonal alkyne handle. nih.govnih.gov The APEX2 enzyme processes Alk-Ph in the same manner, covalently tagging proximal proteins with alkyne groups.
This two-step process introduces valuable modularity. After the initial alkyne tagging in live cells, the cells are lysed, and the alkyne-modified proteins are then "clicked" to a biotin-containing probe in vitro. This is typically accomplished using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-modified biotin (Biotin-Azide) reporter. nih.govnih.gov The newly biotinylated proteins are then enriched and identified as in the standard protocol. This click-chemistry-based approach offers greater flexibility and efficiency, particularly in challenging model systems. nih.govresearchgate.net
The compound Biotin-PEG4-Alkyne is a key reagent within the click chemistry toolkit. It features a biotin moiety for affinity capture, a hydrophilic PEG4 linker to improve solubility, and a terminal alkyne group. In the context of proximity labeling, Biotin-PEG4-Alkyne would be used in a complementary scenario where proteins are first tagged with an azide handle. The alkyne group on Biotin-PEG4-Alkyne would then react with the azide-tagged proteins to attach the biotin label for purification.
Research utilizing APEX2 proximity labeling has provided unprecedented insights into the protein composition of distinct cellular locales. For instance, a study mapping the proteome of direct and indirect pathway spiny projection neurons in the mouse striatum successfully identified hundreds of proteins specific to the nucleus, cytosol, and membrane compartments of these neurons. biorxiv.org Another study investigating the dynamics of B cell receptor activation used APEX2 targeted to lipid rafts to identify over 1,600 proteins, revealing dynamic changes in the protein environment upon receptor activation. biorxiv.orgbiorxiv.org
Below is a data table showcasing a selection of proteins identified in a study that used an APEX2-fusion construct (DCP1a-APEX2) to map the proteome of P-bodies, which are membrane-less organelles involved in mRNA regulation. The data is presented as a volcano plot, highlighting proteins that were significantly enriched compared to a cytosolic control. researchgate.net
This table presents a sample of proteins identified as significantly enriched in P-bodies using DCP1a-APEX2 proximity labeling. The data illustrates the ability of the technique to identify both known components and novel candidate proteins within a specific subcellular compartment. Data adapted from a study on super-resolution proximity labeling. researchgate.net
Translational Applications of Biotin Peg4 Alkyne in Biomedicine
Development of Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of specific target proteins frontiersin.org. A PROTAC molecule typically comprises three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The linker's design is paramount to the PROTAC's efficacy, influencing ternary complex formation, protein degradation efficiency, and selectivity axispharm.combiochempeg.comjenkemusa.com.
Biotin-PEG4-Alkyne serves as an excellent linker in PROTAC synthesis due to its well-defined structure and versatile reactivity. The PEG4 chain provides a hydrophilic and flexible spacer, which is crucial for optimizing the spatial arrangement and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase axispharm.combiochempeg.comjenkemusa.commedchemexpress.comclinisciences.combiochempeg.commedchemexpress.combioscience.co.ukbroadpharm.combroadpharm.comresearchgate.net. This improved flexibility and solubility can prevent steric hindrance and enhance the interaction dynamics necessary for efficient ubiquitination and subsequent degradation of the target protein frontiersin.orgaxispharm.combiochempeg.comjenkemusa.com. The terminal alkyne group on Biotin-PEG4-Alkyne is a key functional handle that readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, allowing for the efficient and site-specific conjugation to azide-modified target protein binders or E3 ligase ligands medchemexpress.combiochempeg.commedchemexpress.combioscience.co.ukbroadpharm.combroadpharm.comlumiprobe.combiosynth.comsigmaaldrich.combio-techne.comchempep.comiris-biotech.de.
Data Table 1: PROTACs Utilizing PEG Linkers and Degradation Efficacy
| PROTAC Example/Target Class | Target Protein | E3 Ligase | Linker Type | Observed Effect / Design Principle | Reference |
| Compound 18i | p300 | (Not specified) | PEG4 | Effective p300 degrader; linker length >10 atoms afforded enhanced degradation | nih.gov |
| General PROTAC Design | Various | Various | PEG Linkers | Enhance solubility, cell permeability, and degradation efficiency; typical reasonable length | axispharm.combiochempeg.comjenkemusa.comresearchgate.net |
Advanced Strategies for Targeted Drug Delivery
Biotin-PEG4-Alkyne plays a crucial role in the development of advanced drug delivery systems, particularly in enhancing the targeting specificity and pharmacokinetic profiles of nanocarriers.
The biotin (B1667282) moiety of Biotin-PEG4-Alkyne is instrumental in enabling targeted delivery. When conjugated to nanocarriers such as liposomes or polymeric nanoparticles, the biotin group can facilitate specific binding to cells expressing biotin receptors or can be used in conjunction with avidin (B1170675) or streptavidin conjugates for enhanced targeting lumiprobe.comrndsystems.comdovepress.comnih.govbiochempeg.comtandfonline.commdpi.comnih.gov. The PEG4 linker improves the colloidal stability of these nanocarriers, prolongs their circulation time in the bloodstream by evading the reticuloendothelial system (RES), and enhances their aqueous solubility lumiprobe.comnih.govmdpi.com. The alkyne terminus provides a convenient site for attaching therapeutic payloads or other targeting ligands via click chemistry, creating multifunctional nanodrugs biochempeg.combroadpharm.com. For instance, biotinylated antibodies conjugated to PEGylated nanoparticles, utilizing the biotin-streptavidin interaction, have been employed to improve tumor targeting and cellular internalization dovepress.com.
Photodynamic therapy (PDT) is a light-activated treatment that uses photosensitizers to generate cytotoxic reactive oxygen species (ROS) within targeted cells. Biotin-PEG4-Alkyne can be integrated into PDT constructs to enhance the delivery and efficacy of photosensitizers. By conjugating Biotin-PEG4-Alkyne to photosensitizers or nanoparticles carrying them, researchers can achieve targeted accumulation of the photosensitizer at tumor sites mdpi.comnih.govresearchgate.netmdpi.com. The biotin moiety can direct the nanocarrier to specific cellular targets, while the PEG linker improves solubility and circulation time mdpi.comnih.gov. The alkyne group allows for the covalent attachment of photosensitizers or other functional molecules to the nanocarrier system, creating sophisticated theranostic agents researchgate.netacs.org.
Data Table 2: Nanocarrier Systems and PDT Applications with Biotin-PEG Linkers
| System Type | Targeting Moiety/Strategy | Therapeutic Agent/Photosensitizer | Biotin-PEG Linker Role | Application Focus | Key Finding/Principle | Reference |
| PEGylated Nanoparticles | Biotinylated Antibodies | Various Drugs | Surface functionalization for avidin/streptavidin binding | Targeted Drug Delivery | Enhanced tumor targeting and internalization | dovepress.com |
| Biotin-PEG-PCL Micelles | Biotin | Artemisinin | Targeted delivery, improved pharmacokinetics | Cancer Therapy | Inhibitory effect on cancer cells | tandfonline.com |
| 4-arm PEG NPs | Biotin | Chlorambucil (chemo), Coumarin (PDT) | Covalent attachment for tumor targeting | Combined Therapy | Synergistic treatment via PDT and chemotherapy | mdpi.com |
| Nanocarriers | Biotinylated Ligands | Photosensitizers | Conjugation for targeted delivery and accumulation | Photodynamic Therapy | Improved targeting and efficacy | nih.govresearchgate.netmdpi.com |
Engineering of Diagnostic and Imaging Probes
The ability of Biotin-PEG4-Alkyne to bridge biomolecules and imaging modalities makes it a valuable tool in the engineering of diagnostic and imaging probes. The biotin moiety can be used for immobilization onto streptavidin-coated surfaces (e.g., in biosensors or microarrays) or for signal amplification through the robust biotin-streptavidin interaction, often employing fluorescent or enzyme-conjugated streptavidin lumiprobe.combio-techne.comchempep.com. The PEG4 linker enhances the solubility and reduces aggregation of the probe, while the terminal alkyne allows for straightforward conjugation to targeting ligands (e.g., peptides, antibodies) or imaging agents (e.g., fluorophores, radiometal chelators) via click chemistry bio-techne.comchempep.com. This enables the development of probes with high specificity and sensitivity for detecting biomarkers or visualizing biological processes.
Data Table 3: Principles of Biotin-PEG Linkers in Probe Development
| Probe Component | Biotin-PEG4-Alkyne Role | Targeting/Detection Mechanism | Imaging Modality/Application | Key Advantage | Reference |
| Targeting Ligand | Conjugation via alkyne; Biotin for affinity capture | Biotin-streptavidin binding for signal amplification or immobilization | Various (Fluorescence, ELISA) | Enhanced detection sensitivity, specific immobilization | lumiprobe.combio-techne.comchempep.com |
| Imaging Agent | Conjugation via alkyne; Biotin for targeting/capture | Biotin moiety directs probe to biotin-binding sites or enhances signal via streptavidin conjugates | Fluorescence, PET/SPECT | Improved targeting specificity, facilitates signal amplification/detection | bio-techne.comchempep.com |
Compound List:
Biotin-PEG4-Alkyne
Dde Biotin-PEG4-alkyne
Biotin-PEG4-amide-Alkyne
Biotin-PEG4-piperazine-1,8-naphthalimide
PEG8010 Biotin-PEG(4)-alkyne
Future Perspectives and Methodological Refinements in Biotin Peg4 Alkyne Research
Influence of PEG Spacer Characteristics on Bioconjugation Specificity and Efficiency
The tetraethylene glycol (PEG4) spacer is a critical component of the Biotin-PEG4-Alkyne molecule, significantly influencing its performance in bioconjugation applications. biosynth.com The characteristics of this spacer directly impact both the specificity and efficiency of labeling and purification processes.
The primary functions and advantages conferred by the PEG4 spacer include:
Enhanced Hydrophilicity : PEG chains are inherently hydrophilic, which increases the aqueous solubility of the entire Biotin-PEG4-Alkyne reagent and any molecule it is conjugated to. chempep.comlumiprobe.com This is particularly advantageous when working with hydrophobic biomolecules or in aqueous biological buffers. chempep.com
Reduced Steric Hindrance : The flexible and extended nature of the PEG4 linker physically separates the biotin (B1667282) moiety from the target molecule to which the alkyne group has reacted. chempep.comlumiprobe.com This separation minimizes steric hindrance, ensuring that the biotin tag is fully accessible for its high-affinity binding to streptavidin or avidin (B1170675). chempep.comaxispharm.com This increased distance can improve the efficiency of affinity capture. researchgate.net
Improved Binding Efficiency : By mitigating steric hindrance, the PEG4 spacer ensures more efficient and robust binding between the biotinylated molecule and streptavidin-coated surfaces or beads, which is crucial for purification and detection assays. axispharm.com The linker's flexibility and length contribute to optimal orientation for this interaction.
The PEG spacer is integral to the molecule's utility as a heterobifunctional linker, a compound with two different reactive groups that allows for versatile bioconjugation strategies. biosynth.com
Strategies for Minimizing Non-Specific Interactions and Enhancing Targeting Fidelity
A significant challenge in bioconjugation and proteomics is the non-specific binding of reagents to unintended proteins or surfaces, which can lead to high background noise and false-positive results. The design of Biotin-PEG4-Alkyne incorporates a key strategy to overcome this issue.
The polyethylene (B3416737) glycol (PEG) spacer provides a "stealth" effect, a well-documented property of PEGylation. chempep.com This has two main benefits for targeting fidelity:
Reduced Non-Specific Binding : The hydrophilic PEG chain is known to reduce non-specific interactions between the conjugated molecule and various biological components, such as cell surfaces and proteins. chempep.com This "anti-fouling" property is crucial for enhancing the signal-to-noise ratio in sensitive assays.
Improved Biocompatibility : By masking the conjugated molecule, PEGylation can improve biocompatibility and, in some applications, reduce immunogenicity. chempep.com
The alkyne functional group itself contributes to targeting fidelity due to its bioorthogonal nature. It is largely inert to the functional groups typically found in biological systems, ensuring that the click chemistry reaction proceeds only with its intended azide-functionalized partner. chempep.com This high degree of selectivity prevents the reagent from randomly attaching to other biomolecules, thereby ensuring that biotinylation occurs specifically at the site of interest. chempep.comsigmaaldrich.com
Novel Synthetic Routes and Chemical Derivatizations of Biotin-PEG4-Alkyne
To expand the utility of Biotin-PEG4-Alkyne in diverse research applications, several derivatives have been designed. These variants often incorporate additional functionalities, such as cleavable elements or orthogonal protecting groups, to provide greater experimental flexibility, particularly in proteomics for the capture and release of target proteins.
One important derivatization involves the use of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting group. The resulting compound, Dde-Biotin-PEG4-Alkyne, allows for the reversible capture of biomolecules. broadpharm.commedchemexpress.com
Mechanism : In this design, the Dde group masks the biotin moiety. The alkyne end of the molecule can still participate in a copper-catalyzed click reaction with an azide-tagged molecule. broadpharm.commedchemexpress.com The resulting biotinylated complex can be captured by streptavidin.
Utility : The key feature of the Dde group is its lability under mild conditions. researchgate.net The captured biomolecules can be efficiently released from the streptavidin affinity matrix by treatment with a hydrazine (B178648) solution. broadpharm.comcd-bioparticles.net This strategy of capture and controlled release is invaluable for the enrichment and subsequent analysis (e.g., by mass spectrometry) of specific protein targets from complex mixtures. researchgate.net
Cleavable linkers add a layer of control to bioconjugation experiments, allowing for the release of a captured molecule from the biotin-streptavidin complex under specific chemical or physical stimuli.
PC-Biotin-PEG4-Alkyne : This variant incorporates a photocleavable (PC) linker into the molecular structure. medchemexpress.comcd-bioparticles.net PC-Biotin-PEG4-PEG4-Alkyne is a derivative used to introduce a biotin tag onto biomolecules via click chemistry. axispharm.com The primary advantage is that the captured molecule can be released from the streptavidin resin by exposure to UV light, providing a rapid and specific cleavage method that does not require the addition of chemical reagents. cd-bioparticles.net
Biotin-PEG(4)-SS-Alkyne : This compound features a disulfide (SS) bond within its linker. precisepeg.comiris-biotech.de This disulfide bridge is stable under many physiological conditions but can be readily cleaved by the addition of reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This allows for the gentle elution of captured proteins from a streptavidin support, preserving protein structure and function for downstream analysis. iris-biotech.de
Emergent Research Directions for Biotin-PEG4-Alkyne
The versatility of Biotin-PEG4-Alkyne continues to drive its use in new and innovative research areas. Future developments are focused on combining its capabilities with other advanced chemical biology tools to enable more complex experimental designs.
The concept of bioorthogonality—reactions that can occur in a living system without interfering with native biochemical processes—is central to the function of Biotin-PEG4-Alkyne. chempep.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is considered a "click chemistry" reaction due to its high efficiency and specificity. chempep.comsigmaaldrich.com
An emerging trend is the use of multiple, distinct click chemistry pairs within the same biological system. Because the alkyne-azide reaction is orthogonal to other click reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC) using cyclooctynes like DBCO, or the reaction between tetrazines and trans-cyclooctenes (TCO), it is possible to perform multi-target labeling. researchgate.netprecisepeg.com For instance, a researcher could use Biotin-PEG4-Alkyne to label one cellular target via CuAAC, while simultaneously using a fluorescently-labeled tetrazine to label a different target functionalized with TCO. This synergistic approach allows for the simultaneous tracking, capture, and analysis of multiple, distinct molecular species, opening up new possibilities in systems biology and complex protein interaction studies.
Contributions to Systems Biology and Multi-Omics Investigations
The advent of Biotin-PEG4-Alkyne as a chemical probe has significantly bolstered the fields of systems biology and multi-omics investigations. These disciplines aim to unravel the complexity of biological systems by integrating large-scale datasets from various molecular levels, including the genome, proteome, and metabolome. The unique utility of Biotin-PEG4-Alkyne lies in its ability to facilitate the capture and identification of specific, dynamically changing subsets of biomolecules, thereby providing critical data for building comprehensive biological models.
The primary contribution of Biotin-PEG4-Alkyne to systems-level analysis is its central role in activity-based protein profiling (ABPP) and metabolic labeling experiments, which generate highly specific proteomic datasets. In a typical workflow, cells or organisms are treated with a bioorthogonal precursor molecule containing an azide (B81097) group, such as an azide-modified amino acid or sugar. frontiersin.org This precursor is incorporated into newly synthesized proteins or post-translationally modified proteins through the cell's natural metabolic pathways. frontiersin.org Following this metabolic labeling, cell lysates are treated with Biotin-PEG4-Alkyne. The alkyne group on the probe covalently links to the azide group on the modified biomolecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. sigmaaldrich.comlumiprobe.com This step tags the specific proteins of interest with a biotin handle.
The biotin tag is paramount for the next stage: enrichment. broadpharm.com Using streptavidin-coated affinity media, the biotin-tagged proteins can be selectively isolated from the immensely complex total proteome. nih.gov This enrichment step dramatically improves the sensitivity for detecting low-abundance proteins or modifications that would otherwise be missed in a standard proteomics analysis. nih.gov
This "tag-and-enrich" strategy provides deep insights into the dynamic nature of the proteome. For instance, researchers have used this method to study the kinetics of protein labeling and turnover. frontiersin.org In one study, HEK293T cells were treated with an azide-modified galactose analog (Ac46AzGal), and at various time points, the labeled proteins were reacted with Biotin-PEG4-Alkyne to track the incorporation and subsequent degradation of the modified proteins. frontiersin.org Such pulse-chase experiments are fundamental to systems biology, as they provide quantitative data on the dynamic flux of molecules through biological pathways.
Furthermore, this approach has been instrumental in identifying novel post-translational modifications (PTMs) and understanding their roles in cellular processes. Chemoenzymatic labeling, where an enzyme installs an azide-bearing sugar onto a specific PTM, followed by reaction with Biotin-PEG4-Alkyne, offers enhanced sensitivity for detecting modifications like O-GlcNAcylation compared to antibody-based methods. nih.gov Chemoproteomic experiments using Biotin-PEG4-Alkyne have successfully identified numerous O-GlcNAc and S-glyco-modification sites on proteins in HeLa cells, providing a rich dataset for understanding the interplay of these modifications. rsc.org
The specific and quantitative proteomic data generated through the use of Biotin-PEG4-Alkyne is the crucial link for multi-omics investigations. By correlating the dynamic changes in protein synthesis or modification profiles with data from transcriptomics (mRNA levels) and metabolomics (metabolite levels), researchers can construct more accurate and predictive models of cellular networks. For example, identifying how the glycosylation status of key signaling proteins changes in response to a stimulus can be layered with gene expression data to understand feedback loops and regulatory control mechanisms at a systems level.
The following table summarizes representative research findings where Biotin-PEG4-Alkyne was a key methodological component for generating data for systems-level investigations.
Interactive Data Table: Research Applications of Biotin-PEG4-Alkyne in Omics Studies
| Research Focus | Omics Approach | Model System | Specific Contribution of Biotin-PEG4-Alkyne | Reference |
| Profiling Protein Glycosylation Dynamics | Chemoproteomics | HEK293T Cells | Tagging of azide-modified sugars (Ac46AzGal) to enable tracking of protein modification kinetics via Western blot. | frontiersin.org |
| Identification of Post-Translational Modifications | Chemoproteomics | HeLa Cells | Click reaction with metabolically incorporated azide-modified sugars (Ac4GalNAz, But4GalNAz) to enable enrichment and identification of O-GlcNAc and S-glyco-modification sites. | rsc.org |
| Detection of O-GlcNAcylated Proteins | Chemoenzymatic Labeling / Proteomics | Bovine Lens α-crystallin | Afforded a significant sensitivity advantage for detecting O-GlcNAcylated proteins after chemoenzymatic installation of an azide handle, enabling subsequent biotin tagging. | nih.gov |
| Analysis of Newly Synthesized Proteins (NSP) | BONCAT / Proteomics | General Proteome | Covalent addition to methionine analogs (incorporated into NSPs) via click reaction, enabling subsequent enrichment and mass spectrometry analysis of the tagged proteins. | nih.gov |
Q & A
Basic Research Questions
Q. How can Biotin-PEG4-Alkyne be used to label proteins via click chemistry, and what experimental parameters are critical for success?
- Methodology :
- Step 1 : React Biotin-PEG4-Alkyne with azide-functionalized biomolecules (e.g., proteins, nucleic acids) under copper-catalyzed azide-alkyne cycloaddition (CuAAC). Use 1–10 µM CuSO₄ with a reducing agent (e.g., sodium ascorbate) to stabilize Cu(I) .
- Step 2 : Optimize reaction time (typically 1–4 hours at 25–37°C) to balance efficiency and biomolecule stability. Monitor denaturation risks via circular dichroism or SDS-PAGE .
- Step 3 : Purify conjugates using streptavidin affinity chromatography. Validate labeling efficiency via Western blotting with streptavidin-HRP .
Q. What factors influence the solubility and stability of Biotin-PEG4-Alkyne in aqueous versus organic solvents?
- Key Factors :
- PEG4 Spacer : Enhances water solubility (up to 10 mg/mL in PBS) and reduces aggregation .
- Storage : Store at –20°C in anhydrous DMSO or DMF to prevent hydrolysis. Avoid freeze-thaw cycles .
- pH Sensitivity : Stability decreases in acidic conditions (<pH 5) due to biotin protonation. Use neutral buffers (pH 7–8) for long-term storage .
Q. How can researchers verify the purity and structural integrity of Biotin-PEG4-Alkyne before experimental use?
- Validation Methods :
- HPLC-MS : Confirm ≥95% purity and molecular weight (e.g., 457.6 g/mol for Biotin-PEG4-Alkyne) .
- NMR : Validate PEG spacer integrity (δ 3.5–3.7 ppm for PEG protons) and alkyne presence (δ 2.0–2.5 ppm) .
- Functional Assays : Test click reactivity with a model azide (e.g., benzyl azide) and quantify biotin-streptavidin binding via ELISA .
Advanced Research Questions
Q. How can steric hindrance between Biotin-PEG4-Alkyne and large biomolecules (e.g., antibodies) be mitigated during conjugation?
- Strategies :
- PEG Spacer Optimization : Use longer PEG chains (e.g., PEG8 or PEG12) to increase distance between the biotin tag and the target molecule .
- Controlled Reaction pH : Perform reactions at pH 8–9 to enhance alkyne reactivity while minimizing protein aggregation .
- Post-Conjugation Analysis : Use size-exclusion chromatography or dynamic light scattering to detect steric-induced aggregation .
Q. What are the trade-offs between using Biotin-PEG4-Alkyne and disulfide-containing analogs (e.g., Biotin-PEG4-SS-Alkyne) in reversible labeling applications?
- Comparison :
- Reversibility : Biotin-PEG4-SS-Alkyne allows cleavage via reducing agents (e.g., DTT), enabling controlled release of tagged molecules .
- Stability : Disulfide bonds are labile in intracellular environments, limiting in vivo applications compared to non-cleavable Biotin-PEG4-Alkyne .
- Experimental Design : For intracellular studies, validate disulfide stability via glutathione titration assays .
Q. How can Biotin-PEG4-Alkyne be integrated into PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation studies?
- Workflow :
- Step 1 : Conjugate Biotin-PEG4-Alkyne to a target-binding ligand (e.g., kinase inhibitor) via CuAAC.
- Step 2 : Link the conjugate to an E3 ubiquitin ligase recruiter (e.g., thalidomide derivative) using a heterobifunctional PEG spacer .
- Step 3 : Validate PROTAC activity via Western blotting (target protein degradation) and streptavidin pulldown to confirm ternary complex formation .
Q. What analytical methods are recommended for quantifying Biotin-PEG4-Alkyne conjugation efficiency in complex biological matrices?
- Approaches :
- LC-MS/MS : Quantify unconjugated alkyne groups using isotopic labeling or selective probes .
- Fluorescence Quenching : Measure fluorescence resonance energy transfer (FRET) between biotin and a fluorophore-labeled streptavidin .
- Statistical Validation : Use ≥3 technical replicates and error-propagation models to account for matrix interference .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
